molecular formula C8H11N3O5 B14088046 (4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate

(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate

Cat. No.: B14088046
M. Wt: 229.19 g/mol
InChI Key: KDQSFTBUIPKTIA-UHFFFAOYSA-N
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Description

1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, which include an anhydro bridge, an acetyl group, and an azido group. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized through a multi-step process. One common method involves starting from D-glucal, which undergoes a series of reactions including azidation, acetylation, and cyclization to form the desired compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted glucopyranose derivatives, amine derivatives, and deacetylated compounds .

Mechanism of Action

The mechanism of action of 1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking studies. The compound can interact with enzymes involved in glycosylation, affecting the synthesis and modification of glycoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its combination of anhydro, acetyl, and azido groups, which provide distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

(4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQSFTBUIPKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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